

A Comparative Guide to the X-ray Crystallography of Ethyl 4-Oxobutanoate Derivatives

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Compound of Interest

Compound Name: *Ethyl 4-oxobutanoate*

Cat. No.: *B158675*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic data of various **ethyl 4-oxobutanoate** derivatives. It is designed to assist researchers in understanding the structural nuances of this important class of compounds, which are valuable intermediates in organic synthesis and drug discovery. This document summarizes key crystallographic parameters, details experimental protocols, and offers a comparative look at alternative analytical techniques.

Structural Analysis of Ethyl 4-Oxobutanoate Derivatives: A Comparative Overview

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms and molecules in a crystalline solid. For **ethyl 4-oxobutanoate** derivatives, this technique reveals crucial information about conformation, intermolecular interactions, and the influence of various substituents on the molecular architecture. While a crystal structure for the parent **ethyl 4-oxobutanoate** is not readily available in public databases, numerous derivatives have been synthesized and their structures elucidated.

This guide focuses on a selection of these derivatives to highlight the structural diversity within this chemical family. The presented data is essential for structure-activity relationship (SAR)

studies and for the rational design of novel molecules with desired chemical and biological properties.

Crystallographic Data Summary

The following table summarizes key crystallographic data for a selection of **ethyl 4-oxobutanoate** derivatives, allowing for a direct comparison of their solid-state structures.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate	C ₁₃ H ₁₅ NO ₃ S	Monoclinic	P2 ₁ /n	4.952 (1)	22.001 (3)	11.961 (2)	94.03 (2)	1300.0 (3)	4	[1][2]
Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycidate	C ₁₄ H ₁₇ NO ₃	Monoclinic	P2 ₁ /n	11.1445 (7)	8.0401 (4)	15.833 (3)	108.14 (1)	1345.1 (1)	4	[3][4]

Note: Crystallographic data for other derivatives such as those containing thiophene, furan, and pyridine moieties are subjects of ongoing research and will be added as they become publicly

available.^{[5][6][7]}

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of scientific findings. This section outlines the general synthesis, crystallization, and X-ray diffraction protocols employed for the structural analysis of **ethyl 4-oxobutanoate** derivatives.

Synthesis and Crystallization of Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate

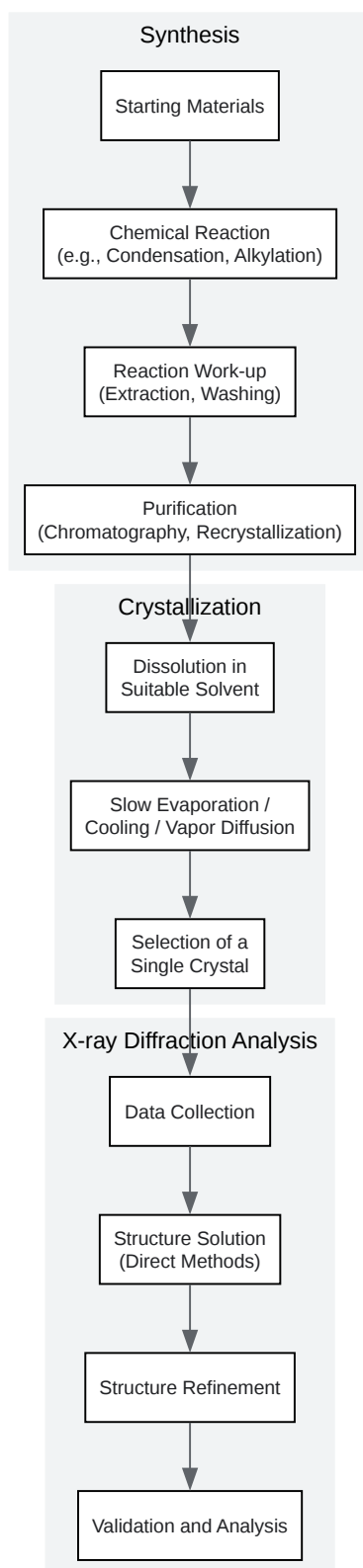
A solution of 2-oxobenzothiazoline (0.002 mol) in absolute ethanol (30 ml) is treated with sodium (0.002 mol). After stirring for one hour, the solvent is evaporated. The resulting solid is dissolved in dimethylformamide, and ethyl 4-chlorobutanoate (0.002 mol) is added. The mixture is refluxed for 4 hours. Upon cooling and addition of ice-water, the precipitate is collected, washed, dried, and recrystallized from hexane to yield single crystals suitable for X-ray diffraction.^{[1][2]}

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^{[1][3][4]}

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of **ethyl 4-oxobutanoate** derivatives.



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Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of **ethyl 4-oxobutanoate** derivatives.

Alternative Analytical Techniques

While X-ray crystallography provides definitive structural information in the solid state, other analytical techniques offer complementary data, particularly regarding the behavior of these molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ^1H and ^{13}C NMR are routinely used to confirm the successful synthesis of **ethyl 4-oxobutanoate** derivatives and to study their solution-state conformation and dynamics. For example, the presence of tautomers (keto-enol forms) in solution can be readily identified and quantified by NMR, an aspect not visible in a single crystal structure.^{[8][9][10]}

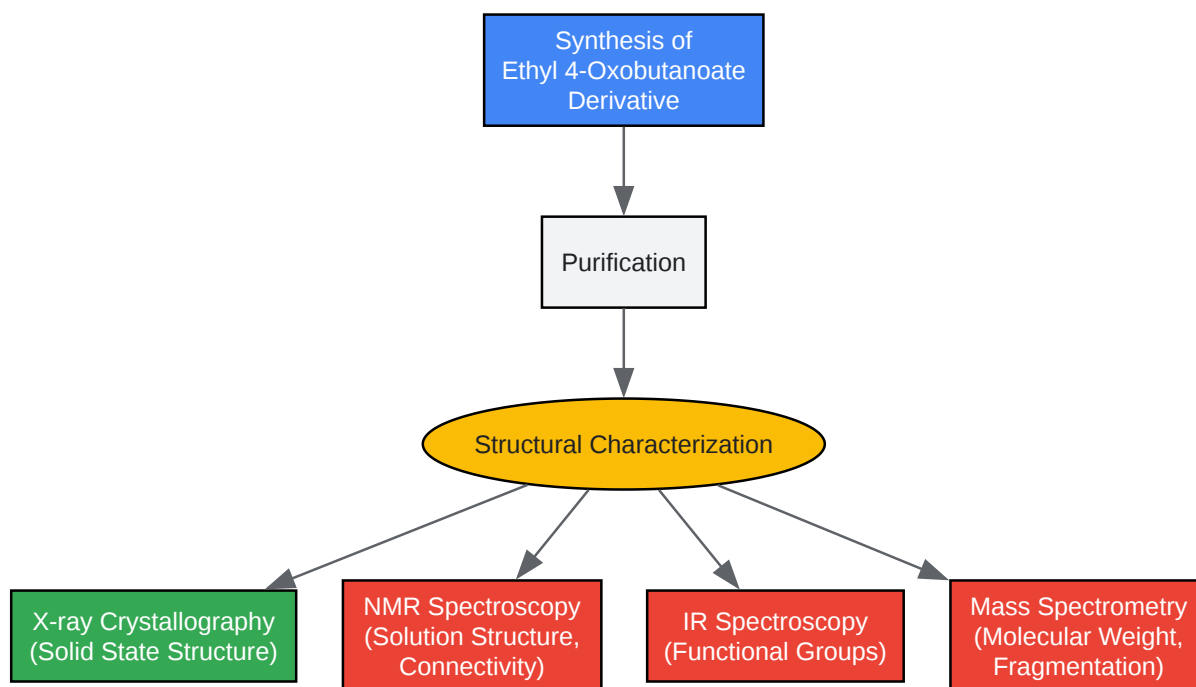
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **ethyl 4-oxobutanoate** derivatives, characteristic absorption bands for the ester and ketone carbonyl groups, as well as other functional groups in the substituents, can be observed. This technique is particularly useful for monitoring the progress of a reaction and confirming the presence of key functional groups in the final product.^{[8][11]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the identity of the synthesized derivative and for identifying any impurities or byproducts.^{[8][12]}

The following diagram illustrates the logical relationship between the synthesis and the various analytical techniques used for characterization.



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Caption: Relationship between synthesis and analytical characterization techniques for **ethyl 4-oxobutanoate** derivatives.

In conclusion, while X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of **ethyl 4-oxobutanoate** derivatives in the solid state, a comprehensive understanding of these molecules is best achieved through the complementary use of spectroscopic techniques. This integrated approach provides a complete picture of their structure, conformation, and purity, which is indispensable for their application in research and development.

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